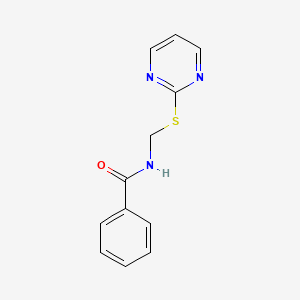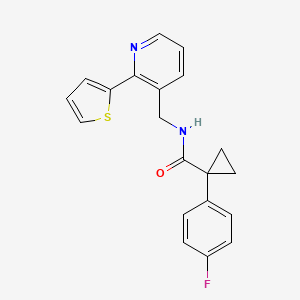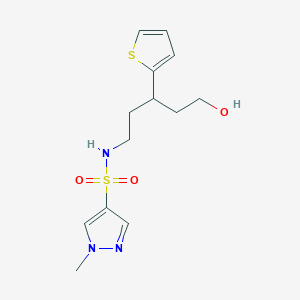
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his colleagues at Northeastern University in Boston, Massachusetts. Since then, AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
COX-2 Inhibition
One of the primary applications of derivatives similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is in the development of COX-2 inhibitors. Research by Penning et al. (1997) in the field of medicinal chemistry explored a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2, both in vitro and in vivo. Through extensive structure-activity relationship work, several potent and selective inhibitors of COX-2 were identified, demonstrating the potential of pyrazole-sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis. This study underscores the importance of pyrazole derivatives in designing new therapeutic agents targeting COX-2 (Penning et al., 1997).
Antimicrobial Activity
The antimicrobial properties of pyrazole-sulfonamide derivatives have been explored in several studies. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which upon further reactions yielded compounds with significant antimicrobial activity. This research highlights the versatility of pyrazole-sulfonamide derivatives in generating new compounds with potential applications in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Derivatives of pyrazole-sulfonamides have also been investigated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Ozmen Ozgun et al. (2019) synthesized a series of pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Their study revealed potent inhibitory activity, suggesting these derivatives as promising candidates for developing new therapeutic agents for diseases where these enzymes are therapeutic targets (Ozmen Ozgun et al., 2019).
Anticancer Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have been a subject of research. Mert et al. (2014) conducted a study on a series of pyrazole-sulfonamide derivatives, testing their in vitro antiproliferative activities against HeLa and C6 cell lines. Their findings indicated that some of the synthesized compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-10-12(9-14-16)21(18,19)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-11,15,17H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMBOJAFFFKUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

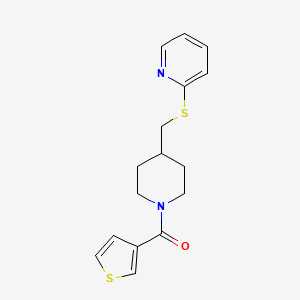
![N-(5-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2649955.png)


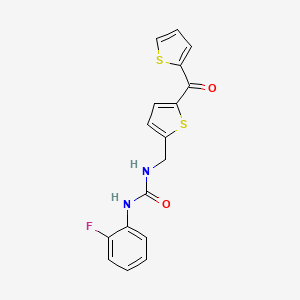
![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)
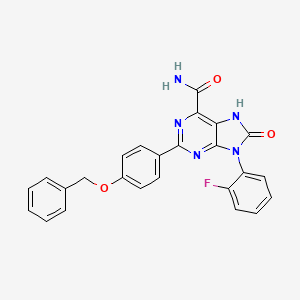

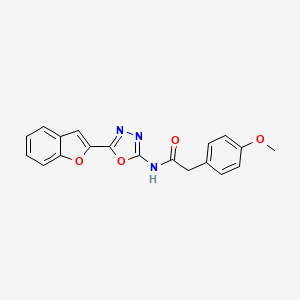
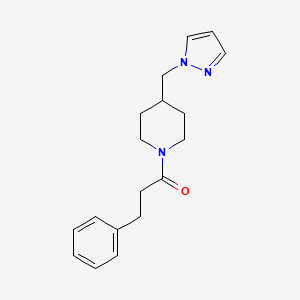
![N-butyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2649972.png)
